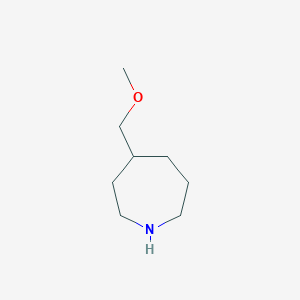![molecular formula C17H16FN3O2S B2835078 4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione CAS No. 901721-08-2](/img/structure/B2835078.png)
4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione is a useful research compound. Its molecular formula is C17H16FN3O2S and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors : Compounds related to quinazolines, including the mentioned compound, have shown potent inhibitory activity against the tyrosine kinase function of the epidermal growth factor receptor (EGFR). These compounds are significant for their role in cancer research, particularly in inhibiting enzyme autophosphorylation in cancer cells (Rewcastle et al., 1996); (Thompson et al., 1997).
Fluorophore Applications : Quinoline derivatives, which include the given compound, are known as efficient fluorophores. They are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
- in understanding steric discrimination in molecular structures and have implications in the development of chiral drugs and materials (Iida et al., 2019).
Cancer Research and Antitumor Evaluation : Benzimidazole derivatives related to quinazolines have been studied for their antitumor evaluation. These compounds, including quinazoline derivatives, have shown potential in intercalating into double-stranded DNA, thus influencing their role in cancer treatment (Hranjec et al., 2010).
AMPA Receptor Antagonists : Quinazolines, including the mentioned compound, have been explored as AMPA receptor antagonists. These studies contribute to understanding the structure-activity relationship for AMPA receptor inhibition, relevant in neurological research (Chenard et al., 2001).
Optoelectronic Materials : Quinazolines and related compounds have been investigated for their applications in optoelectronics. These studies highlight their potential use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Anti-Inflammatory and Analgesic Activities : Azolopyrimidoquinolines and pyrimidoquinazolines, related to the mentioned compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies are essential in developing new pharmaceuticals for pain and inflammation management (El-Gazzar et al., 2009).
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8,12H,9H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGPZWBBANQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2C(=NC(=S)NC2=NCC3=CC=C(C=C3)F)C=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2834996.png)
![3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2834997.png)
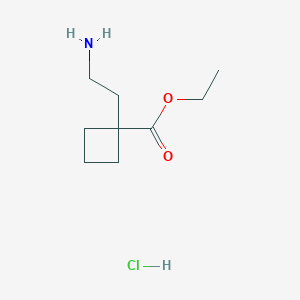
![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)
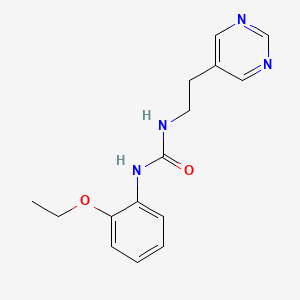
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2835005.png)
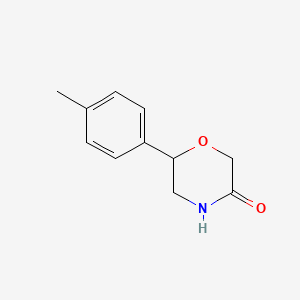
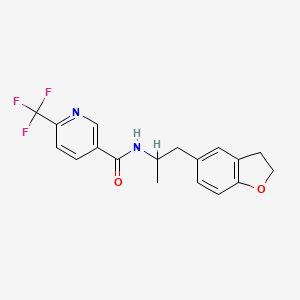
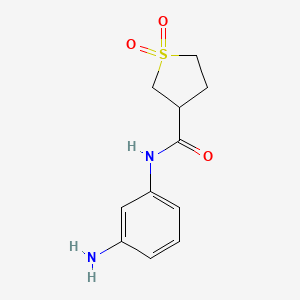
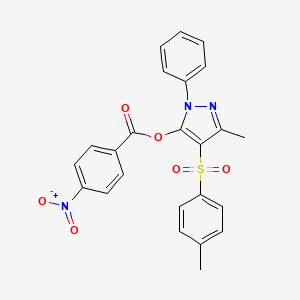
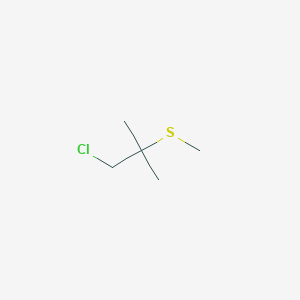
![3-chloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2835015.png)
